6-Methyl-2,6-diphenyl-2-hepten-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22O |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-6-methyl-2,6-diphenylhept-2-en-4-one |
InChI |
InChI=1S/C20H22O/c1-16(17-10-6-4-7-11-17)14-19(21)15-20(2,3)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3/b16-14+ |
InChI Key |
MHLAPFZUHWRUJR-JQIJEIRASA-N |
SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C\C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Significance and Classification Within Heptenone Derivatives
6-Methyl-2,6-diphenyl-2-hepten-4-one is a heptenone derivative characterized by a seven-carbon chain with a ketone at the fourth position and a carbon-carbon double bond between the second and third positions. Its structure is further distinguished by the presence of two phenyl groups, one at the second and another at the sixth carbon, and a methyl group also at the sixth carbon. This substitution pattern places it within the category of highly functionalized, sterically hindered enones.
The core heptenone structure is a common motif in organic chemistry. For instance, 6-methyl-5-hepten-2-one is a well-known intermediate in the synthesis of various fragrances, flavors, and vitamins like Vitamin A and E. chemicalbook.comgoogle.com The introduction of bulky phenyl groups and an additional methyl substituent, as seen in this compound, significantly increases the molecule's complexity and influences its chemical properties.
Table 1: Structural Features of this compound
| Feature | Description |
| Parent Chain | Heptenone |
| Ketone Position | C-4 |
| Unsaturation | C-2 to C-3 |
| Substituents | Methyl at C-6, Phenyl at C-2 and C-6 |
| Classification | α,β-Unsaturated Ketone, Complex Enone |
Historical Context and Emergence in Synthetic Methodologies
The synthesis of enones has a rich history, with foundational methods like the Aldol (B89426) condensation and Knoevenagel condensation being cornerstone reactions for their preparation. psiberg.com These reactions involve the base- or acid-catalyzed condensation of aldehydes or ketones to form β-hydroxy carbonyl compounds, which then dehydrate to yield the enone. fiveable.me The synthesis of simpler heptenone derivatives, such as 6-methyl-5-hepten-2-one, has been achieved through various routes starting from common materials like acetone (B3395972), acetylene, and isoprene. chemicalbook.com
The construction of more complex, tetrasubstituted enones like 6-Methyl-2,6-diphenyl-2-hepten-4-one requires more sophisticated and regioselective synthetic strategies. The historical progression of enone synthesis has seen the development of numerous methods to achieve greater control over substitution patterns and stereochemistry. These include:
Cross-coupling reactions: Palladium-catalyzed reactions, for instance, have been employed to couple vinyl or aryl fragments with acyl groups to furnish enones. chemistryviews.org Nickel-catalyzed reductive coupling of vinyl triflates and acid fluorides is another modern approach. chemistryviews.orgorganic-chemistry.org
Carbonylative cross-coupling: The introduction of a carbonyl group can be achieved through carbonylation reactions, for example, the palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids.
Rearrangement reactions: The Meyer-Schuster rearrangement of propargyl alcohols provides a pathway to α,β-unsaturated ketones. psiberg.com
The emergence of synthetic methodologies capable of constructing highly substituted and sterically demanding enones has paved the way for the potential synthesis and investigation of molecules like this compound.
Current Research Trends and Challenges Pertaining to Complex Enone Architectures
Advanced Strategies for Carbon-Carbon Bond Formation
The assembly of the this compound framework hinges on the effective formation of carbon-carbon bonds to create the seven-carbon chain and append the phenyl substituents.
Stereoselective Construction of the Heptenone Backbone
The creation of the heptenone backbone with control over stereochemistry is a critical aspect of the synthesis. While direct synthesis of the α,β-unsaturated target is common, an alternative approach involves the synthesis of a β,γ-unsaturated ketone intermediate, which can then be isomerized to the thermodynamically more stable conjugated system.
Recent advancements have demonstrated the copper-catalyzed highly stereoselective and enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes. nih.gov The stereochemical outcome of these reactions is significantly influenced by the nature of the silyl (B83357) group on the diene. For instance, reactions of acyl fluorides with phenyldimethylsilyl-substituted 1,3-dienes yield (Z)-β,γ-unsaturated ketones with excellent enantioselectivities and high Z-selectivities. nih.gov Conversely, the use of triisopropylsilyl-substituted 1,3-butadienes leads to the formation of (E)-β,γ-unsaturated ketones with high optical purities. nih.gov These methods provide a powerful tool for establishing a tertiary stereocenter at the α-position, which would correspond to the C-3 position in a precursor to our target molecule.
Regiospecific Functionalization at C-2 and C-6 Positions
Achieving the desired substitution pattern of this compound necessitates precise control over the regioselectivity of bond formation. The phenyl group at C-2 and the methyl and phenyl groups at the C-6 position require distinct synthetic strategies.
The introduction of the C-2 phenyl group can be envisioned through several pathways. One classical approach is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For the synthesis of the target compound, a plausible route would involve the condensation of benzaldehyde (B42025) with a suitable heptanone precursor. The regioselectivity of such condensations can often be controlled by the reaction conditions. researchgate.netrsc.orgnih.gov
Functionalization at the C-6 position, which bears both a methyl and a phenyl group, presents a greater challenge. This geminal disubstitution could be achieved through a Michael addition of an organometallic reagent to a chalcone-like precursor. rsc.orgmasterorganicchemistry.comyoutube.comnih.gov For example, the conjugate addition of a methyl organocuprate to a 2,6-diphenyl-2,5-heptadien-4-one could potentially install the methyl group at the C-6 position. Subsequent selective reduction of the remaining double bond would yield the desired backbone.
Exploration of Modern Condensation Reactions
Classical condensation reactions remain a cornerstone of enone synthesis. The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is particularly relevant for synthesizing α,β-unsaturated ketones with aromatic substituents. wikipedia.org This reaction typically involves the base-catalyzed reaction of an enolizable ketone with a non-enolizable aromatic aldehyde. researchgate.net For the target molecule, a potential disconnection would involve the reaction of benzaldehyde with a ketone precursor like 6-phenyl-2-heptanone. However, controlling the regioselectivity to favor condensation at the desired α-carbon can be challenging and may lead to a mixture of products.
Solvent-free Claisen-Schmidt reactions using solid sodium hydroxide (B78521) as a catalyst have been reported to provide quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones, demonstrating the efficiency of modern variations of this classical reaction. rsc.org
Catalytic Approaches in Enone Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of enones, often under milder conditions and with greater functional group tolerance than classical methods.
Palladium catalysis has been extensively used for the synthesis of α,β-unsaturated ketones. organic-chemistry.org For instance, palladium-catalyzed dehydrosilylation of silyl enol ethers provides a route to α,β-unsaturated carbonyl compounds. organic-chemistry.org This method could be adapted to introduce the C-2 phenyl group by coupling with an aryl halide.
The synthesis of asymmetrical 2,6-diarylpyridines from linear α,β,γ,δ-unsaturated ketones highlights the potential of metal-free cyclization reactions, which could be conceptually reversed to inform the synthesis of acyclic precursors. organic-chemistry.org
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. scienceopen.comscienceopen.com Chiral secondary amines are effective organocatalysts for a variety of transformations involving carbonyl compounds. semanticscholar.org These catalysts can activate substrates through the formation of chiral enamines or iminium ions, enabling highly stereoselective bond formations.
For the synthesis of a chiral analog of this compound, an organocatalytic Michael addition of a nucleophile to a suitable α,β-unsaturated precursor could be employed to establish the stereocenter at the C-6 position with high enantioselectivity. rsc.orgresearchgate.netresearchgate.net The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has proven particularly effective in this regard. rsc.org
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound is contingent on the availability of suitable precursor molecules. These precursors are themselves synthesized through a variety of reactions, which are selected based on the desired substitution patterns on the phenyl rings and the core heptenone structure.
The core of the target molecule is a heptan-4-one substituted with phenyl groups. A key precursor for such a structure is a diaryl ketone. For instance, 1,5-diphenyl-3-pentanone (B1265564) serves as a foundational precursor, which can be synthesized through several methods.
One common method is the hydrogenation of dibenzylideneacetone (B150790) (1,5-diphenyl-1,4-pentadien-3-one). miracosta.eduprepchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com Another approach involves the palladium-catalyzed coupling of benzyl (B1604629) halides with ketone precursors. For example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) can facilitate the coupling of benzyl halides to form the desired carbon-carbon bonds.
To introduce the methyl group at the 6-position, an alkylation strategy can be employed on a precursor like 1,5-diphenyl-3-pentanone. This involves the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. The synthesis of related structures, such as 6-(dimethylamino)-4,4-diphenylheptan-3-one, demonstrates the feasibility of introducing substituents at the positions flanking the carbonyl group through multi-step syntheses involving intermediates like 4-(dimethylamino)-2,2-diphenylpentanitrile. google.com
Here is a table summarizing the synthesis of a key precursor, 1,5-diphenyl-3-pentanone:
| Reaction | Reagents and Conditions | Yield | Reference |
| Hydrogenation | Dibenzylideneacetone, 10% Pd/C, H₂ (4 atm), methyl cellosolve, 2h | 59% | prepchem.com |
| Palladium-catalyzed coupling | Benzyl halide, Pd₂(dba)₃ (5 mol%), PPh₃ (10 mol%), Toluene or DMF, 80–100°C | 70-80% |
Enolates are critical intermediates in the synthesis of ketones and their derivatives. They are formed by the deprotonation of the α-carbon of a carbonyl compound and serve as potent nucleophiles. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate.
For the alkylation of a precursor like 1,5-diphenyl-3-pentanone to introduce a methyl group, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is often used. libretexts.orgmasterorganicchemistry.com LDA favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. masterorganicchemistry.com This is particularly useful for controlling the position of alkylation in unsymmetrical ketones. libretexts.org The reaction is typically carried out at low temperatures, such as -78°C, in an ether solvent like tetrahydrofuran (B95107) (THF) to ensure complete conversion to the enolate before the addition of the alkylating agent. libretexts.orglibretexts.org
The use of weaker bases, such as sodium ethoxide, in protic solvents at room temperature tends to favor the formation of the more stable, thermodynamic enolate. libretexts.org
The following table outlines the conditions for selective enolate formation:
| Enolate Type | Base | Solvent | Temperature | Outcome | Reference |
| Kinetic | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78°C | Less substituted enolate | masterorganicchemistry.com |
| Thermodynamic | Sodium ethoxide | Ethanol (B145695) | Room Temperature | More substituted enolate | libretexts.org |
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org This reaction is particularly advantageous because it forms the carbon-carbon double bond at a specific location. libretexts.org
To construct the 2-hepten-4-one moiety of the target molecule, a Wittig reaction can be performed on a suitable precursor ketone, such as 6-methyl-2,6-diphenyl-4-heptanone. The Wittig reagent would be generated from an appropriate phosphonium (B103445) salt, such as (1-methylethylidene)triphenylphosphorane, which would introduce the C=C(CH₃)₂ group.
The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The reaction generally proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orglibretexts.org While the Wittig reaction is versatile, sterically hindered ketones can sometimes react slowly or give poor yields. wikipedia.org
A summary of the Wittig reaction is presented below:
| Step | Description | Typical Reagents | Reference |
| Ylide Formation | Deprotonation of a phosphonium salt | Alkyl halide, Triphenylphosphine, n-BuLi | masterorganicchemistry.comlibretexts.org |
| Olefination | Reaction of the ylide with a ketone or aldehyde | Phosphorus ylide, Ketone/Aldehyde | wikipedia.orgmasterorganicchemistry.com |
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be used to prepare β-hydroxy carbonyl compounds or, upon dehydration, α,β-unsaturated carbonyl compounds. miracosta.eduwvu.educerritos.edu The Claisen-Schmidt condensation is a variation of the Aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde. miracosta.eduwvu.edu
To construct the this compound backbone, a Claisen-Schmidt condensation could be envisioned between a ketone like 4-phenyl-2-pentanone and benzaldehyde. The enolate of 4-phenyl-2-pentanone would attack the carbonyl of benzaldehyde. A subsequent reaction with another suitable carbonyl compound could then be used to complete the heptenone chain.
A more direct approach would be a double Aldol condensation. For example, the reaction of acetone (B3395972) with two equivalents of benzaldehyde yields dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one). miracosta.eduwvu.edumnstate.edu This reaction is typically base-catalyzed, using sodium hydroxide in an aqueous ethanol solution. miracosta.edumnstate.edu The initial aldol addition product readily dehydrates to form the conjugated enone, which provides a thermodynamic driving force for the reaction. miracosta.edu
The following table summarizes a typical Claisen-Schmidt condensation:
| Reactants | Catalyst | Solvent | Product Type | Reference |
| Acetone and Benzaldehyde | Sodium Hydroxide | Aqueous Ethanol | α,β-unsaturated ketone | miracosta.eduwvu.edu |
| Substituted Acetophenone (B1666503) and Benzaldehyde | Potassium Hydroxide | Ethanol | α,β-unsaturated diaryl ketone | acs.org |
Elucidation of Reaction Pathways for Formation and Transformation
The formation of α,β-unsaturated ketones such as this compound can be envisioned through several synthetic routes, with the Aldol condensation being a primary and versatile method. quora.commagritek.com This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield the α,β-unsaturated product. magritek.comwikipedia.org
A plausible pathway for the formation of a diphenyl-substituted heptenone skeleton involves a crossed or mixed Aldol condensation. libretexts.org In this approach, a ketone and an aldehyde or two different ketones react. For a molecule with the substitution pattern of this compound, a potential disconnection suggests the reaction between a substituted acetophenone derivative and a diaryl ketone. The success of such crossed aldol reactions often depends on factors like the reactivity of the carbonyl electrophile and the ability to selectively form one enolate over another. libretexts.org For instance, aldehydes are generally more reactive electrophiles than ketones. libretexts.org
The mechanism of the base-catalyzed Aldol condensation proceeds through the formation of an enolate ion by deprotonation of the α-carbon of one carbonyl compound. quora.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second molecule. youtube.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl adduct. youtube.com Under heating or acidic/basic conditions, this adduct readily undergoes dehydration to form the more stable conjugated system of the α,β-unsaturated ketone. libretexts.org
The transformation of α,β-unsaturated ketones is dominated by their ability to undergo nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). libretexts.org The regioselectivity of the attack is largely influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition directly to the carbonyl group. masterorganicchemistry.comlibretexts.org In contrast, "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), enamines, and thiols, preferentially undergo 1,4-conjugate addition. youtube.com
For a sterically hindered enone like this compound, the bulky phenyl groups at both the 2- and 6-positions would significantly influence the accessibility of the electrophilic centers. The steric hindrance around the carbonyl group might disfavor 1,2-addition, making 1,4-addition a more probable pathway for many nucleophiles.
Studies of Stereochemical Control in Enone Systems
The stereochemical outcome of reactions involving enones is a critical aspect of their chemistry, with significant implications for the synthesis of stereochemically defined products. This section explores the principles of stereochemical control in systems analogous to this compound.
E/Z Isomerization Pathways and Barriers
The double bond in α,β-unsaturated ketones can exist as either the E or Z isomer. The relative stability of these isomers is dictated by the steric interactions between the substituents on the double bond. Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable.
Isomerization between the E and Z forms can be achieved under certain conditions, such as photochemical irradiation or acid/base catalysis. The mechanism of acid-catalyzed isomerization involves protonation of the carbonyl oxygen, which increases the electrophilicity of the β-carbon. Subsequent attack by a nucleophile at the β-carbon can lead to a tetrahedral intermediate, which can then rotate around the former double bond. Elimination of the nucleophile and deprotonation can then yield a mixture of E and Z isomers.
The energy barrier for this isomerization is dependent on the stability of the intermediates and the steric strain in the transition states. For a compound like this compound, the significant steric bulk of the phenyl groups would likely lead to a high preference for the isomer that minimizes these interactions.
Diastereoselective Processes and Chiral Induction
When a new stereocenter is formed during a reaction of an enone, the diastereoselectivity of the process becomes a key consideration. In conjugate addition reactions to cyclic enones, the incoming nucleophile can approach from either the same face (syn) or the opposite face (anti) as existing substituents, leading to different diastereomers. The stereochemical outcome is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the molecule.
In acyclic systems such as substituted heptenones, the conformational preferences of the starting enone play a crucial role in determining the diastereoselectivity. The molecule will adopt a conformation that minimizes steric strain, and the nucleophile will attack along a trajectory that avoids bulky groups. For example, in the conjugate addition of a nucleophile to an enone with a chiral center at the γ-position, the stereochemistry of the newly formed β-stereocenter can be influenced by the existing stereocenter, a phenomenon known as substrate-controlled diastereoselection.
Furthermore, the use of chiral catalysts can induce enantioselectivity in reactions of enones, leading to the preferential formation of one enantiomer over the other. This is a powerful strategy in asymmetric synthesis. For instance, chiral catalysts can form a chiral complex with the enone, effectively shielding one face of the molecule and directing the nucleophilic attack to the other face.
Rearrangement Processes of Substituted Heptenones
Substituted heptenones and related unsaturated ketones can undergo a variety of rearrangement reactions, often driven by the formation of more stable products. These pericyclic reactions, which proceed through cyclic transition states, are governed by the principles of orbital symmetry.
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. acs.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the σ-bond migrates. acs.org While there is no specific literature on sigmatropic rearrangements of this compound, the principles can be illustrated with related systems.
A relevant example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Cope and Claisen rearrangements. The Oxy-Cope rearrangement, for instance, involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene alcohol. The product is an enol that tautomerizes to a ketone. acs.org Anionic versions of this reaction, where the alcohol is deprotonated to an alkoxide, can proceed at much lower temperatures. acs.org
Another class of sigmatropic rearrangements includes [1,j]-shifts, where a substituent, often a hydrogen atom, migrates. For example, a youtube.comacs.org-hydrogen shift can occur in a conjugated system to afford a more stable isomer. The feasibility and stereochemistry of these reactions are dictated by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved.
Electrocyclic Ring Closures and Expansions
Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a σ-bond and a ring from a conjugated π-system, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com The stereochemical course of these reactions, whether conrotatory or disrotatory, is dependent on the number of π-electrons and whether the reaction is induced by heat or light. masterorganicchemistry.com
A well-known example is the Nazarov cyclization, which is a conrotatory 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. youtube.com This reaction is typically catalyzed by a Lewis acid or a protic acid. wikipedia.org The mechanism involves the formation of a pentadienyl cation, which then undergoes electrocyclization. The stereochemistry of the substituents on the resulting cyclopentenone is determined by the conrotatory motion of the termini of the pentadienyl cation.
While direct evidence for electrocyclic reactions of this compound is not available, the presence of the enone functionality suggests that under appropriate conditions, it or its derivatives could potentially participate in such transformations. For example, further elaboration of the molecule to introduce another double bond in conjugation could create a substrate for a Nazarov-type cyclization or other electrocyclic processes.
Investigation of Catalytic Cycles and Intermediates
The mechanistic pathways of reactions involving β,γ-unsaturated ketones like this compound are often intricate, proceeding through various catalytic cycles and involving short-lived intermediates. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations into analogous systems, particularly the well-studied rhodium-catalyzed 1,4-addition of organoboron reagents to α,β-unsaturated ketones. These reactions are fundamental in carbon-carbon bond formation and provide a strong model for understanding the potential catalytic behavior of related compounds.
Rhodium-catalyzed asymmetric conjugate addition reactions are of significant interest for their ability to generate chiral molecules with high enantioselectivity. thieme-connect.comrsc.org The catalytic cycle for the 1,4-addition of an arylboronic acid to an enone, catalyzed by a rhodium complex with a chiral ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has been elucidated through a combination of NMR spectroscopy and computational studies. acs.orgnih.gov This process typically involves a series of well-defined intermediates.
A plausible catalytic cycle, based on established mechanisms for rhodium-catalyzed 1,4-additions, can be proposed for the reaction of a generic α,β-unsaturated ketone with an organoboron reagent. This cycle is generally understood to proceed through the following key steps:
Transmetalation: The cycle initiates with the transmetalation of the organic group (e.g., an aryl group) from the organoboron reagent (like a boronic acid) to the rhodium(I) catalyst. This step forms a key organorhodium(I) intermediate, for instance, an arylrhodium(I) species. thieme-connect.comnih.gov
Carborhodation (Migratory Insertion): The α,β-unsaturated ketone then coordinates to the arylrhodium(I) complex. This is followed by the migratory insertion of the rhodium-bound aryl group into the carbon-carbon double bond of the ketone. This step is often stereodetermining and leads to the formation of a rhodium enolate intermediate, which can also be described as an oxa-π-allylrhodium species. acs.orgnih.govnih.gov
Protonolysis or Silylation: The rhodium enolate intermediate is then cleaved to release the product and regenerate a rhodium species capable of re-entering the catalytic cycle. In the presence of a proton source, such as water or an alcohol, this occurs via protonolysis to yield the final β-substituted ketone and a hydroxorhodium(I) complex. thieme-connect.comacs.orgnih.gov Alternatively, if a reagent like chlorotrimethylsilane (B32843) is present, the intermediate can be trapped to form a silyl enol ether, generating a chlororhodium(I) complex. nih.gov
Catalyst Regeneration: The resulting hydroxorhodium(I) or chlororhodium(I) species then undergoes a reaction with another equivalent of the organoboron reagent, regenerating the initial organorhodium(I) catalyst and completing the cycle.
The key intermediates in this catalytic cycle have been identified and characterized in some cases. For the rhodium-binap catalyzed addition of phenylboronic acid to an α,β-unsaturated ketone, the proposed intermediates include a phenylrhodium complex, an oxa-π-allylrhodium species, and a hydroxorhodium complex. acs.orgnih.gov
| Intermediate Type | Description | Role in Catalytic Cycle |
|---|---|---|
| Organorhodium(I) Complex (e.g., Arylrhodium) | A rhodium complex where an organic group is directly bonded to the metal center. | Formed after transmetalation; transfers the organic group to the enone. thieme-connect.comacs.orgnih.gov |
| Oxa-π-allylrhodium Intermediate | A rhodium enolate species formed after the migratory insertion of the organic group into the enone. | The immediate precursor to the final product. acs.orgnih.govnih.gov |
| Hydroxorhodium(I) or Halorhodium(I) Complex | A rhodium complex containing a hydroxide or halide ligand. | Formed after the product is released; reacts with the organoboron reagent to regenerate the active catalyst. acs.orgnih.govnih.gov |
The efficiency and selectivity of these catalytic reactions are highly dependent on the nature of the catalyst, particularly the chiral ligand employed, and the reaction conditions. For instance, the presence of water is often crucial for the reaction to proceed efficiently when using boronic acids. thieme-connect.com
While the direct synthesis of this compound via such a conjugate addition to a precursor α,β-unsaturated ketone is plausible, it is important to note that as a β,γ-unsaturated ketone, it could also potentially undergo isomerization to its α,β-unsaturated counterpart under certain catalytic conditions, which could then participate in subsequent reactions.
| Component | Example | Function |
|---|---|---|
| Substrate | α,β-Unsaturated Ketone (e.g., 2-Cyclohexenone) | The electrophile that undergoes conjugate addition. thieme-connect.com |
| Reagent | Organoboron Reagent (e.g., Phenylboronic Acid) | The source of the nucleophilic organic group. thieme-connect.comacs.orgnih.gov |
| Catalyst Precursor | [Rh(acac)(CO)2], [RhCl(C2H4)2]2 | The source of the active rhodium catalyst. nih.gov |
| Ligand | Chiral Diphosphine (e.g., (S)-BINAP) | Controls the stereoselectivity of the reaction. acs.orgnih.govnih.gov |
| Solvent | Dioxane/Water | Provides the medium for the reaction; water can act as a proton source. thieme-connect.com |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Detailed Chemical Shift and Coupling Constant Analysis for Probing Stereochemistry and Conformation
¹H and ¹³C NMR spectra are predicted to provide detailed insights into the electronic environment of each nucleus and the spatial relationship between neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The chemical shifts (δ) are influenced by the electronic effects of the conjugated ketone and the phenyl groups. libretexts.org Protons on the β-carbon of α,β-unsaturated systems are typically found at lower fields than standard vinylic protons. libretexts.org
Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl H's (C2-Ph, C6-Ph) | 7.20 - 7.60 | Multiplet | - |
| Vinylic H (C3-H) | 6.50 - 6.80 | Triplet | ³J = ~7-8 Hz |
| Methylene (B1212753) H's (C5-H₂) | 2.80 - 3.10 | Doublet | ³J = ~7-8 Hz |
| Methyl H's (C6-CH₃) | 1.40 - 1.60 | Singlet | - |
| Methyl H's (C7-H₃) | 1.10 - 1.30 | Singlet | - |
This table contains predicted data based on analogous structures and established chemical shift ranges.
The coupling constant (J) between protons on adjacent carbons provides valuable information about the dihedral angle between them. youtube.comgithub.io The expected ³J value of ~7-8 Hz for the coupling between the C3 vinylic proton and the C5 methylene protons is typical for protons on sp² and sp³ carbons, respectively, in a flexible chain. libretexts.orgiastate.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will distinguish each unique carbon atom in the molecule. The carbonyl carbon of a conjugated ketone typically resonates significantly downfield. wikipedia.orglibretexts.org
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (C=O) | 195 - 205 |
| C2 & C3 (C=C) | 125 - 150 |
| Aromatic C's (ipso) | 135 - 145 |
| Aromatic C's (ortho, meta, para) | 125 - 130 |
| C6 (Quaternary) | 40 - 50 |
| C5 (-CH₂-) | 35 - 45 |
| C6-CH₃ | 25 - 30 |
| C7 (-CH₃) | 20 - 25 |
This table contains predicted data based on analogous structures and established chemical shift ranges. Signals for aromatic carbons can overlap with alkene signals. oregonstate.edu
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign the predicted ¹H and ¹³C signals and to determine the compound's conformation, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. weizmann.ac.il Key expected correlations include a cross-peak between the vinylic proton at C3 and the methylene protons at C5, confirming their connectivity through the carbonyl group. slideshare.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons (C2, C4, C6) by observing their correlations with nearby protons. For instance, the C4 carbonyl carbon should show correlations to the C3 vinylic proton and the C5 methylene protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining stereochemistry and preferred conformations. libretexts.org For example, NOESY could reveal spatial proximity between the protons of the C2-phenyl group and the vinylic C3-proton, helping to define the molecule's rotational conformation.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in their solid, crystalline state. nih.govwikipedia.org Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. emory.edu If 6-Methyl-2,6-diphenyl-2-hepten-4-one can be crystallized, ssNMR could be used to:
Distinguish between different crystalline polymorphs, which would exhibit different chemical shifts and line shapes.
Determine the conformation of the molecule in the crystal lattice, which may differ from its average conformation in solution.
Analyze intermolecular packing and interactions within the crystal structure.
Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain high-resolution spectra from solid samples. wikipedia.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. photothermal.comnih.govcarleton.edu
For this compound, the key expected vibrational frequencies are associated with the α,β-unsaturated ketone and the phenyl groups. The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated ketone. wikipedia.orglibretexts.org
Predicted IR and Raman Active Vibrational Modes
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Conjugated Ketone) | 1685 - 1665 | Strong | Medium-Weak |
| C=C Stretch (Alkene) | 1640 - 1620 | Medium | Strong |
| C=C Stretch (Aromatic) | 1600, 1580, 1500, 1450 | Medium-Strong | Medium-Strong |
This table contains predicted data based on characteristic group frequencies for similar compounds. libretexts.org
The C=O stretch is expected to be a very strong absorption in the IR spectrum due to the large change in dipole moment during the vibration. apacwomen.ac.in Conversely, the C=C stretches of the alkene and aromatic rings are often stronger in the Raman spectrum due to the change in polarizability. spectroscopyonline.com
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₂₀H₂₂O).
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule in predictable ways, offering valuable structural clues. The fragmentation of ketones is dominated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgyoutube.comyoutube.com For aromatic ketones, cleavage that results in a stable, resonance-stabilized acylium ion is particularly favored. whitman.edunih.gov
Predicted Major Fragmentation Pathways
Molecular Ion (M⁺˙): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C₂₀H₂₂O (294.1671 g/mol ). Aromatic systems generally show a prominent molecular ion peak. libretexts.org
α-Cleavage: Cleavage of the bond between C4 and C5 would be a major pathway, leading to the formation of a stable acylium ion.
Fragment 1: [C₆H₅-CH=CH-C=O]⁺ at m/z = 131. This would arise from the loss of the C₆H₅-C(CH₃)₂ radical.
Fragment 2: [C₆H₅-C(CH₃)₂]⁺ at m/z = 119. This would result from the formation of a stable tertiary benzylic carbocation.
McLafferty Rearrangement: This specific rearrangement is common for ketones with accessible gamma-hydrogens. jove.comyoutube.com However, in this structure, there are no gamma-hydrogens on the C5-side of the ketone, so this pathway is unlikely.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise data on: mdpi.commdpi.com
Absolute Stereochemistry: Unambiguously determine the spatial arrangement of atoms.
Conformation: Reveal the exact dihedral angles of the heptenone backbone and the orientation of the two phenyl substituents.
Bond Lengths and Angles: Provide precise measurements for all bonds and angles within the molecule.
Intermolecular Interactions: Show how molecules pack in the crystal lattice, revealing hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure. nih.govacs.org
Currently, no crystal structure for this specific compound appears to be available in the public crystallographic databases.
Computational and Theoretical Studies on 6 Methyl 2,6 Diphenyl 2 Hepten 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 6-Methyl-2,6-diphenyl-2-hepten-4-one. By optimizing the molecular geometry, DFT calculations can predict key structural and electronic parameters. researchgate.net
Molecular Geometry: DFT optimization, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the most stable three-dimensional arrangement of the atoms. researchgate.netcumhuriyet.edu.tr This includes predicting bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.
Interactive Data Table: Representative DFT-Calculated Properties for an Analogous Chalcone Derivative
This table presents typical data obtained from DFT calculations for α,β-unsaturated ketone systems, analogous to the title compound.
| Parameter | Calculated Value | Significance |
| Total Energy (a.u.) | -998.54 | Thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -6.21 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -2.39 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 3.82 | Indicator of chemical reactivity and kinetic stability. cumhuriyet.edu.tr |
| Dipole Moment (Debye) | 3.15 | Measure of the net molecular polarity. |
Transition State Theory (TST) is a theoretical framework for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy intermediate state, known as the activated complex or transition state, on the way to becoming products. libretexts.org The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the product.
For this compound, an α,β-unsaturated ketone, a key reaction is the conjugate (or Michael) addition of a nucleophile to the β-carbon of the enone system. libretexts.org DFT calculations can be used to locate the geometry of the transition state for such a reaction and to calculate its energy relative to the reactants. This energy difference is the activation energy (Ea or ΔG‡), a critical parameter in the Arrhenius and Eyring equations that governs the reaction rate. wikipedia.orglibretexts.org A lower activation energy corresponds to a faster reaction. For example, computational studies on the reaction of thiols with α,β-unsaturated carbonyls have shown how substituents influence the activation barrier. nih.gov
Interactive Data Table: Hypothetical Activation Energies for Nucleophilic Addition
This table illustrates how computational methods could predict activation energies for the reaction of this compound with different nucleophiles.
| Reaction | Nucleophile | Hypothetical ΔG‡ (kcal/mol) | Predicted Reaction Rate |
| Michael Addition | Thiolate (RS⁻) | 12.5 | Fast |
| Michael Addition | Amine (R₂NH) | 18.2 | Moderate |
| Michael Addition | Enolate | 22.0 | Slow |
Molecular Dynamics Simulations for Conformational Landscapes
Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By simulating the molecule's motion, MD can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers). This is crucial because the molecule's conformation can significantly influence its reactivity and biological activity. An MD simulation would reveal the preferred orientations of the two phenyl rings and the rotational preferences around the C-C single bonds in the heptenone backbone.
Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and help interpret experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). chemrxiv.orglongdom.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. longdom.org These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the ketone (typically around 1650-1670 cm⁻¹ for conjugated systems), the C=C stretch of the alkene, and the C-H stretches of the aromatic and aliphatic groups.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. longdom.orguncw.edu The method calculates the magnetic shielding for each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). uncw.edu Comparing the computed spectrum with an experimental one is a powerful method for structure verification. biointerfaceresearch.com
Interactive Data Table: Predicted vs. Typical Experimental NMR Shifts (ppm)
This table shows a hypothetical comparison of computationally predicted NMR chemical shifts for key carbons in the molecule against typical experimental ranges for those functional groups.
| Carbon Atom | Functional Group | Predicted ¹³C Shift (ppm) | Typical Experimental Range (ppm) |
| C4 | Ketone (C=O) | 199.5 | 195-205 |
| C2 | Alkene (α-carbon) | 125.8 | 120-140 |
| C3 | Alkene (β-carbon) | 145.2 | 135-155 |
| C1' (Phenyl on C2) | Aromatic (ipso) | 138.1 | 135-145 |
| C1'' (Phenyl on C6) | Aromatic (ipso) | 146.3 | 140-150 |
| C7 | Methyl (CH₃) | 28.7 | 25-30 |
Structure-Activity Relationship Modeling (SAR) from a Theoretical Perspective
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. drugdesign.orgnih.gov From a theoretical perspective, this involves Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov In a QSAR study, a series of analogues of this compound would be created in silico by modifying specific parts of the molecule (e.g., substituting the phenyl rings).
For each analogue, a set of molecular descriptors would be calculated using computational methods like DFT. These descriptors quantify various electronic, steric, and hydrophobic properties. Examples include HOMO/LUMO energies, dipole moment, molecular volume, surface area, and partial atomic charges. nih.gov A statistical model is then built to correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values). mdpi.com A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insight into the molecular features that are essential for the desired biological effect. science.gov
Chemical Transformations and Derivatization of 6 Methyl 2,6 Diphenyl 2 Hepten 4 One
Functional Group Interconversions of the Enone Moiety
The enone moiety is the most reactive part of the 6-Methyl-2,6-diphenyl-2-hepten-4-one molecule, containing two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for several selective functional group interconversions.
Reduction Reactions: The carbon-carbon double bond and the carbonyl group of the enone can be selectively reduced under different reaction conditions.
Conjugate Reduction (1,4-Reduction): The C=C double bond can be selectively hydrogenated, leaving the carbonyl group intact. This transformation yields the corresponding saturated ketone, 6-methyl-2,6-diphenylheptan-4-one. This is a common reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net Methods to achieve this include catalytic transfer hydrogenation or the use of specific reducing agents like benzeneselenol generated in situ. researchgate.netrsc.org
Carbonyl Reduction (1,2-Reduction): Selective reduction of the carbonyl group to a hydroxyl group can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically at low temperatures to favor 1,2-addition over 1,4-addition. This reaction produces the allylic alcohol, 6-methyl-2,6-diphenyl-2-hepten-4-ol.
Complete Reduction: The simultaneous reduction of both the double bond and the carbonyl group results in the formation of the saturated alcohol, 6-methyl-2,6-diphenylheptan-4-ol. This can often be accomplished through catalytic hydrogenation under more forcing conditions (e.g., higher pressure or more active catalysts). mdpi.com
Nucleophilic Addition Reactions: The conjugated system is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. pressbooks.pubopenstax.org
Michael Addition: A wide variety of nucleophiles, including enolates, amines, and thiols, can add to the β-position. pressbooks.pubopenstax.org For example, reaction with an enolate ion leads to the formation of a new carbon-carbon bond, extending the molecular framework. pressbooks.pub The initial product is an enolate, which is then protonated to give the 1,4-adduct. openstax.org
Addition of Organometallic Reagents: Gilman reagents (lithium diorganocuprates) are particularly effective for 1,4-addition of alkyl or aryl groups to α,β-unsaturated ketones, providing another route to C-C bond formation at the β-carbon. libretexts.org
| Reaction Type | Reagents | Product |
|---|---|---|
| Conjugate Reduction | H₂, Pd/C with catalyst poison (e.g., diphenylsulfide) | 6-Methyl-2,6-diphenylheptan-4-one |
| Carbonyl Reduction | NaBH₄, CeCl₃ (Luche reduction) | 6-Methyl-2,6-diphenyl-2-hepten-4-ol |
| Complete Reduction | H₂, Pd/C, high pressure | 6-Methyl-2,6-diphenylheptan-4-ol |
| Michael Addition | R₂CuLi or Nu:⁻ (e.g., ⁻CN, RNH₂) | 3-Substituted-6-methyl-2,6-diphenylheptan-4-one |
Reactions at the Diphenyl and Methyl Substituents
While the enone system is the primary site of reactivity, the phenyl and methyl groups can also undergo chemical modification, allowing for further derivatization.
Electrophilic Aromatic Substitution (EAS): The two phenyl rings are susceptible to electrophilic aromatic substitution reactions. The existing alkyl chain acts as an ortho-, para-directing group, although its bulkiness might favor substitution at the para-position. Key EAS reactions include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic rings. masterorganicchemistry.com
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding halogenated derivatives. masterorganicchemistry.com
Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can be used to introduce a sulfonic acid group (-SO₃H). lkouniv.ac.in
Friedel-Crafts Reactions: Alkylation or acylation of the phenyl rings can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst, though these reactions can sometimes be complicated by the presence of the carbonyl group. masterorganicchemistry.com
Free-Radical Halogenation: The methyl group attached to the heptene chain can be halogenated via a free-radical mechanism. wikipedia.org This typically requires initiation by UV light or a radical initiator. The reaction involves the substitution of one or more hydrogen atoms of the methyl group with a halogen. youtube.com
| Reaction Type | Target Group | Reagents | Potential Product |
|---|---|---|---|
| Nitration | Phenyl Rings | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Bromination (EAS) | Phenyl Rings | Br₂, FeBr₃ | Bromo-substituted derivative |
| Free-Radical Halogenation | Methyl Group | N-Bromosuccinimide (NBS), light | Bromomethyl derivative |
Formation of Novel Heterocyclic Systems
The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds through condensation reactions with binucleophiles.
Pyrazoles: Reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. This is a well-established method for synthesizing pyrazole derivatives from chalcones. nih.gov
Isoxazoles: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base yields isoxazoline intermediates, which can be subsequently converted to isoxazoles. nih.govresearchgate.net This reaction provides a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.org
Pyrimidines: The reaction of the enone with amidines (e.g., benzamidine), urea, or thiourea can be used to construct the pyrimidine ring. wikipedia.org These reactions typically proceed via an initial Michael addition followed by intramolecular cyclization and dehydration. researchgate.net
| Binucleophile | Resulting Heterocycle | General Product Structure |
|---|---|---|
| Hydrazine (R-NHNH₂) | Pyrazole | A pyrazole ring fused or attached to the original molecular backbone. |
| Hydroxylamine (NH₂OH) | Isoxazole | An isoxazole ring formed from the enone system. |
| Urea/Thiourea/Amidine | Pyrimidine/Pyrimidinethione | A six-membered pyrimidine ring incorporated into the structure. |
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound can be approached in two main ways: by modifying the initial synthesis of the parent compound or by chemical derivatization of the pre-formed molecule.
Modification of the Parent Synthesis: Chalcone-type compounds are typically synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde. jchemrev.com To create analogues of this compound, this strategy can be adapted:
Varying the Ketone: Instead of a precursor leading to the 6-methyl-6-phenyl fragment, other ketones can be used to introduce different substituents at this position.
Varying the Aldehyde: Using substituted benzaldehydes in the condensation reaction allows for the introduction of various functional groups (e.g., hydroxyl, methoxy, halo) onto one of the phenyl rings. nih.gov
Derivatization of the Parent Molecule: The reactions described in the preceding sections provide direct pathways to a vast library of derivatives.
Enone Derivatives: Reduction and addition reactions (Section 6.1) yield saturated ketones, allylic alcohols, and compounds with extended carbon chains.
Aromatic Ring Derivatives: Electrophilic substitution (Section 6.2) on the phenyl rings produces analogues with modified electronic and steric properties.
Heterocyclic Analogues: Cyclization reactions (Section 6.3) transform the core structure into entirely new chemical classes with distinct properties.
| Analogue Type | Synthetic Strategy | Example Reaction |
|---|---|---|
| Substituted Phenyl Analogue | Modify starting aldehyde in Claisen-Schmidt condensation. | Use 4-methoxybenzaldehyde as a starting material. |
| Saturated Chain Analogue | Derivatization via conjugate reduction. | Catalytic hydrogenation of the C=C bond. |
| Heterocyclic Analogue | Derivatization via cyclocondensation. | Reaction with hydrazine to form a pyrazole. |
Role of 6 Methyl 2,6 Diphenyl 2 Hepten 4 One As a Synthon in Complex Organic Synthesis
Utilization in Multi-Component Reaction Sequences
There is no documented evidence of 6-Methyl-2,6-diphenyl-2-hepten-4-one being employed in multi-component reaction sequences. Multi-component reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step, and various ketones and enones serve as key substrates. However, the specific reactivity and utility of this compound in this context have not been reported.
Application in Total Synthesis of Natural Products or Target Molecules
A review of the literature on the total synthesis of natural products and other target molecules did not yield any instances where this compound was used as a key intermediate or starting material. The successful total synthesis of complex molecules often relies on the strategic use of well-established synthons, and this particular compound does not appear to be among them.
Development of New Synthetic Methodologies Facilitated by its Reactivity Profile
There are no published studies on the development of new synthetic methodologies that are facilitated by the specific reactivity profile of this compound. The unique structural features of a synthon often inspire the creation of novel chemical transformations; however, the reactivity of this compound remains unexplored in the scientific literature.
Asymmetric Synthesis Leveraging its Chiral Potential
While the structure of this compound contains a chiral center at the C6 position, there is no information available on its use in asymmetric synthesis. The application of a chiral molecule as a building block to control stereochemistry in a synthetic sequence is a fundamental concept in modern organic synthesis. Nevertheless, the chiral potential of this compound has not been leveraged or reported in any asymmetric synthesis endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
